(E)-N,N-Dimethyl-4-(2-(pyrimidin-4-yl)vinyl)aniline
Overview
Description
“N,N-Dimethyl-4-(2-(4-pyrimidinyl)ethenyl)benzenamine” is a chemical compound with the molecular formula C15H16N2 . It is also known by other names such as “Benzenamine, N,N-dimethyl-4-[(E)-2-(2-pyridinyl)ethenyl]-” and "2-(2-(4-DIMETHYLAMINOPHENYL)-TRANS-VINYL)PYRIDINE" .
Molecular Structure Analysis
The molecular structure of “N,N-Dimethyl-4-(2-(4-pyrimidinyl)ethenyl)benzenamine” consists of a benzene ring attached to a pyrimidine ring via a vinyl group . The benzene ring is substituted with a dimethylamino group .Physical and Chemical Properties Analysis
“N,N-Dimethyl-4-(2-(4-pyrimidinyl)ethenyl)benzenamine” has an average mass of 224.301 Da and a monoisotopic mass of 224.131348 Da . It is predicted to have a log BCF (Bioconcentration Factor) of 2.005, indicating its potential to accumulate in organisms .Scientific Research Applications
Polymer Synthesis and Characterization :
- Peesapati et al. (1997) reported the synthesis of polyamides and polyimides using diamines with potential non-linear optical characteristics derived from N,N-Dimethyl-4-(2-(4-pyrimidinyl)ethenyl)benzenamine. These compounds were found to be soluble in polar aprotic solvents and could form transparent, tough, and flexible films with applications in materials science (Peesapati, Rao, & Pethrick, 1997).
Antimicrobial Polymer Development :
- Brodkorb et al. (2015) investigated the use of similar compounds as co-monomers for intrinsic antimicrobial polymers. These polymers showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating potential in hygiene and safety applications (Brodkorb et al., 2015).
Antifilarial Activity :
- Angelo et al. (1983) synthesized a series of compounds related to N,N-Dimethyl-4-(2-(4-pyrimidinyl)ethenyl)benzenamine for antifilarial evaluation. These compounds exhibited activity against adult Litomosoides carinii infections, contributing to antiparasitic drug development (Angelo, Ortwine, Worth, Werbel, & Mccall, 1983).
Optical Applications :
- Draguta et al. (2015) synthesized new organic binary solids with potential applications in non-linear optics (NLO). These compounds included derivatives of N,N-Dimethyl-4-(2-(4-pyrimidinyl)ethenyl)benzenamine, suggesting their utility in photonic and optoelectronic devices (Draguta, Fonari, Leonova, & Timofeeva, 2015).
Fluorescence Imaging and Sensing :
- Niu et al. (2018) developed a novel ratiometric emission NIR-fluorescence probe based on N,N-Dimethyl-4-(2-(4-pyrimidinyl)ethenyl)benzenamine for sensing and imaging pH changes in live cells. This highlights its potential in biomedical imaging and diagnostics (Niu, Wei, Jia, Shuang, Dong, & Yun, 2018).
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-2-pyrimidin-4-ylethenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-17(2)14-7-4-12(5-8-14)3-6-13-9-10-15-11-16-13/h3-11H,1-2H3/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCUZVXGFQJLHM-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100650-00-8 | |
Record name | Stilbenemide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100650008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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